molecular formula C8H5ClF4 B1390569 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1186194-82-0

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1390569
M. Wt: 212.57 g/mol
InChI Key: MKFRUOLUWWWYBS-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5ClF4 . Its molecular weight is 212.572 . The IUPAC Standard InChI is InChI=1S/C8H5ClF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is a solid . Its empirical formula is C8H5ClF4 . The InChI code is 1S/C8H5ClF4/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 .

Scientific Research Applications

Synthesis and Properties of Fluorinated Polymers 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene and related compounds have been extensively used in the synthesis of specialized polymers. These polymers, such as fluoro-polyimides, exhibit exceptional properties like excellent thermal stability, low moisture absorption, and high hygrothermal stability. These attributes make them suitable for various high-performance applications (Xie et al., 2001).

Material Characterization and Analysis Structural analysis and characterization of molecules containing 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene have provided insights into molecular conformations and interactions. Studies reveal how different substituents and molecular structures influence the overall stability and properties of materials, which is crucial for designing materials with specific characteristics (Li et al., 2005).

Innovative Synthesis Methods Novel synthesis methods utilizing compounds like 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene have been developed to create unique chemical structures and materials. These methods leverage the unique reactivity of such compounds to achieve efficient and selective synthesis, paving the way for the production of innovative materials with potential applications in various fields, including pharmaceuticals, electronics, and optics (Nishiguchi et al., 2008).

Applications in Optical Materials The synthesis of fluorine-containing polymers and polyetherimides demonstrates the potential of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene derivatives in creating materials suitable for optical applications. These materials, characterized by high glass transition temperatures and good solubility in various organic solvents, show promise in fields requiring transparent and thermally stable materials (Yu Xin-hai, 2010).

Safety And Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and STOT SE (category 3) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFRUOLUWWWYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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